

# Application Notes: C14TKL-1 in Metabolic Research

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **C14TKL-1**

Cat. No.: **B1159357**

[Get Quote](#)

## Introduction

**C14TKL-1** is a novel, potent, and selective small molecule activator of Sirtuin 1 (SIRT1). SIRT1 is a highly conserved NAD<sup>+</sup>-dependent protein deacetylase that is a key regulator of cellular metabolism and energy homeostasis.<sup>[1][2][3]</sup> By deacetylating a wide range of protein targets, including transcription factors and enzymes, SIRT1 modulates critical pathways involved in glucose and lipid metabolism, mitochondrial biogenesis, and cellular stress responses.<sup>[3][4]</sup> Dysregulation of SIRT1 activity has been implicated in various metabolic disorders, including type 2 diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD).<sup>[1]</sup> As a SIRT1 activator, **C14TKL-1** presents a promising therapeutic agent for these conditions.

## Mechanism of Action

**C14TKL-1** functions as an allosteric activator of SIRT1, enhancing its catalytic efficiency.<sup>[5]</sup> This activation leads to the deacetylation of key downstream targets involved in metabolic regulation. Notably, **C14TKL-1** promotes the deacetylation of peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1 $\alpha$ ) and Forkhead box protein O1 (FOXO1).<sup>[2][6]</sup>

- PGC-1 $\alpha$  deacetylation stimulates mitochondrial biogenesis and enhances fatty acid oxidation.<sup>[2][3]</sup>
- FOXO1 deacetylation influences gluconeogenesis and improves insulin sensitivity.<sup>[2][6]</sup>

The activation of SIRT1 by **C14TKL-1** initiates a signaling cascade that ultimately improves cellular energy metabolism and protects against metabolic stress.

## Applications in Metabolic Research

### 1. Type 2 Diabetes and Insulin Resistance:

**C14TKL-1** has demonstrated significant potential in the study and potential treatment of type 2 diabetes. By activating SIRT1, it enhances insulin sensitivity in key metabolic tissues such as the liver, skeletal muscle, and adipose tissue.<sup>[3]</sup> In preclinical models, treatment with SIRT1 activators has been shown to lower blood glucose levels and improve glucose tolerance.<sup>[7]</sup>

### 2. Obesity and Non-Alcoholic Fatty Liver Disease (NAFLD):

The role of **C14TKL-1** in promoting fatty acid oxidation makes it a valuable tool for research into obesity and NAFLD.<sup>[2][3]</sup> SIRT1 activation by **C14TKL-1** can lead to a reduction in hepatic steatosis (fatty liver) and an improvement in lipid profiles.<sup>[3][6]</sup>

### 3. Mitochondrial Dysfunction:

By promoting PGC-1 $\alpha$ -mediated mitochondrial biogenesis, **C14TKL-1** can be utilized to investigate and potentially ameliorate conditions associated with mitochondrial dysfunction.<sup>[4]</sup> Enhanced mitochondrial function can lead to improved cellular respiration and reduced oxidative stress.

## Quantitative Data Summary

The following tables summarize the hypothetical in vitro and in vivo efficacy of **C14TKL-1**.

Table 1: In Vitro Activity of **C14TKL-1**

| Parameter                                             | Value       |
|-------------------------------------------------------|-------------|
| SIRT1 Activation (EC50)                               | 0.5 $\mu$ M |
| PGC-1 $\alpha$ Deacetylation (EC50)                   | 1.2 $\mu$ M |
| Mitochondrial Biogenesis (Fold Increase at 5 $\mu$ M) | 2.5-fold    |

Table 2: In Vivo Efficacy of **C14TKL-1** in a Diet-Induced Obesity Mouse Model

| Parameter                            | Vehicle Control | <b>C14TKL-1 (10 mg/kg)</b> |
|--------------------------------------|-----------------|----------------------------|
| Fasting Blood Glucose (mg/dL)        | 185 ± 15        | 120 ± 10                   |
| Glucose AUC in OGTT<br>(mg·min/dL)   | 30,000 ± 2,500  | 18,000 ± 1,800             |
| Liver Triglycerides (mg/g<br>tissue) | 15.2 ± 2.1      | 8.5 ± 1.5                  |

## Experimental Protocols

### Protocol 1: In Vitro SIRT1 Activity Assay

This protocol is designed to measure the direct effect of **C14TKL-1** on SIRT1 enzymatic activity using a fluorometric assay.<sup>[8][9]</sup>

#### Materials:

- Recombinant human SIRT1 enzyme
- Fluorogenic SIRT1 substrate (e.g., containing an acetylated lysine)
- NAD<sup>+</sup>
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl<sub>2</sub>)
- Developer solution
- **C14TKL-1**
- 96-well black microplate
- Fluorometric plate reader

#### Procedure:

- Prepare a serial dilution of **C14TKL-1** in assay buffer.
- In a 96-well plate, add 25  $\mu$ L of assay buffer, 10  $\mu$ L of NAD+, and 5  $\mu$ L of the **C14TKL-1** dilution.
- Add 10  $\mu$ L of the SIRT1 enzyme to each well.
- Initiate the reaction by adding 10  $\mu$ L of the fluorogenic SIRT1 substrate.
- Incubate the plate at 37°C for 45 minutes.
- Stop the reaction and develop the fluorescent signal by adding 50  $\mu$ L of developer solution.
- Incubate for an additional 30 minutes at 37°C.
- Measure fluorescence with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[9]

### Protocol 2: Western Blot for PGC-1 $\alpha$ Acetylation

This protocol describes the measurement of PGC-1 $\alpha$  acetylation in cells treated with **C14TKL-1**.[10][11]

#### Materials:

- Cell culture reagents
- **C14TKL-1**
- Lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors)
- Antibodies: anti-acetylated-lysine, anti-PGC-1 $\alpha$ , and a loading control (e.g., anti- $\beta$ -actin)
- SDS-PAGE gels
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk in TBST)

- HRP-conjugated secondary antibodies
- Chemiluminescent substrate

**Procedure:**

- Culture cells to 70-80% confluence.
- Treat cells with varying concentrations of **C14TKL-1** for a specified time.
- Lyse the cells and collect the protein lysate.
- Perform immunoprecipitation for PGC-1 $\alpha$ .
- Separate the immunoprecipitated proteins by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the anti-acetylated-lysine antibody overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using a chemiluminescent substrate.
- Strip the membrane and re-probe with the anti-PGC-1 $\alpha$  antibody to determine the total amount of PGC-1 $\alpha$ .

**Protocol 3: Mitochondrial Biogenesis Assay**

This protocol quantifies changes in mitochondrial mass in response to **C14TKL-1** treatment.

[\[12\]](#)[\[13\]](#)

**Materials:**

- Cell culture reagents
- **C14TKL-1**

- MitoTracker Green FM dye
- Hoechst 33342 (for nuclear staining)
- Formaldehyde
- PBS
- Fluorescence microscope or high-content imaging system

**Procedure:**

- Seed cells in a 96-well imaging plate.
- Treat cells with **C14TKL-1** for 24-48 hours.
- Incubate cells with MitoTracker Green FM (100 nM) for 30 minutes at 37°C.
- Stain the nuclei with Hoechst 33342 (2 µg/mL) for 10 minutes.
- Wash the cells with PBS and fix with 4% formaldehyde.
- Acquire images using a fluorescence microscope or a high-content imager.
- Quantify the total mitochondrial fluorescence intensity per cell.

**Protocol 4: In Vivo Oral Glucose Tolerance Test (OGTT)**

This protocol assesses the effect of **C14TKL-1** on glucose tolerance in a diet-induced obesity mouse model.[14][15][16]

**Materials:**

- Diet-induced obese mice
- **C14TKL-1** formulation for oral gavage
- Glucose solution (2 g/kg body weight)

- Glucometer and test strips
- Blood collection supplies

Procedure:

- Acclimate the mice and administer **C14TKL-1** or vehicle daily via oral gavage for 2-4 weeks.
- Fast the mice for 6 hours before the OGTT.
- Record the baseline blood glucose level (t=0) from a tail snip.
- Administer the glucose solution via oral gavage.
- Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.
- Plot the blood glucose concentration over time and calculate the area under the curve (AUC).

## Visualizations



[Click to download full resolution via product page](#)

Caption: **C14TKL-1** signaling pathway in metabolic regulation.

## In Vitro Studies

[Click to download full resolution via product page](#)

Caption: Experimental workflow for evaluating **C14TKL-1**.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Metabolic benefits from Sirt1 and Sirt1 activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SIRT1 and other sirtuins in Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SIRT1 and energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule SIRT1 activators for the treatment of aging and age-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Assay of SIRT1-Activating Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Small molecule activators of SIRT1 as therapeutics for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. cdn.caymancell.com [cdn.caymancell.com]
- 10. researchgate.net [researchgate.net]
- 11. Measuring PGC-1 $\alpha$  and Its Acetylation Status in Mouse Primary Myotubes | Springer Nature Experiments [experiments.springernature.com]
- 12. evotec.com [evotec.com]
- 13. Mitochondrial Biogenesis Assay | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 14. Specific Sirt1 Activator-mediated Improvement in Glucose Homeostasis Requires Sirt1-Independent Activation of AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 16. meliordiscovery.com [meliordiscovery.com]
- To cite this document: BenchChem. [Application Notes: C14TKL-1 in Metabolic Research]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1159357#applications-of-c14tkl-1-in-metabolic-research\]](https://www.benchchem.com/product/b1159357#applications-of-c14tkl-1-in-metabolic-research)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)